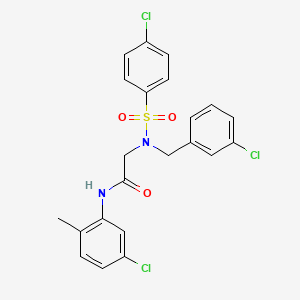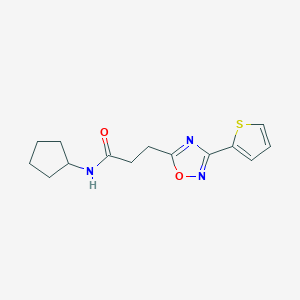
N-cyclopentyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CP-47,497 and is a potent cannabinoid receptor agonist.
Mécanisme D'action
Biochemical Pathways
Based on the structural similarity to fentanyl analogs, it can be hypothesized that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 is a potent cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. However, its use in laboratory experiments is limited by its high cost and potential for abuse.
Orientations Futures
There are several future directions for research on CP-47,497. One area of interest is the development of new analogs that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential use of CP-47,497 in the treatment of other medical conditions, such as epilepsy and multiple sclerosis. Finally, further studies are needed to fully understand the mechanism of action of CP-47,497 and its potential for use in combination therapies.
Méthodes De Synthèse
The synthesis of CP-47,497 involves the reaction between cyclopentylmagnesium bromide and 3-(2-bromoethyl)thiophene, followed by the reaction with 3-(5-oxo-1,2,4-oxadiazol-3-yl)propanoic acid. The final product is obtained by the reaction of the intermediate with 2,2,2-trifluoroacetic anhydride.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, appetite, and mood. CP-47,497 has been shown to have analgesic, anti-inflammatory, and anti-cancer properties.
Propriétés
IUPAC Name |
N-cyclopentyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-12(15-10-4-1-2-5-10)7-8-13-16-14(17-19-13)11-6-3-9-20-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWBPUVMNLQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

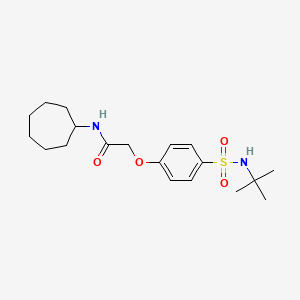
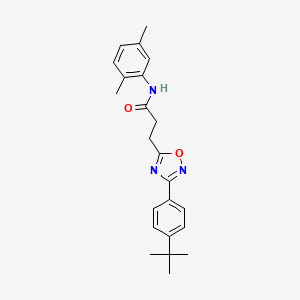
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7698014.png)

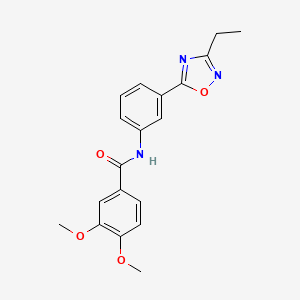

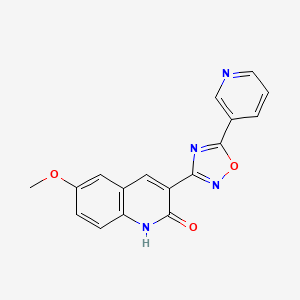
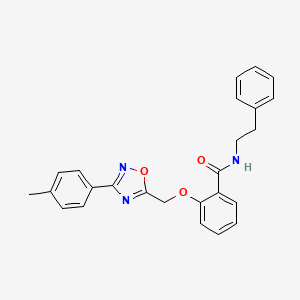
![N-(3-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7698042.png)
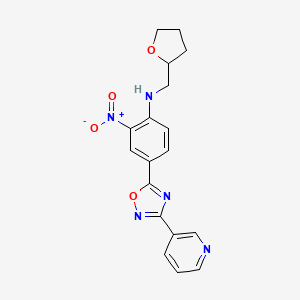
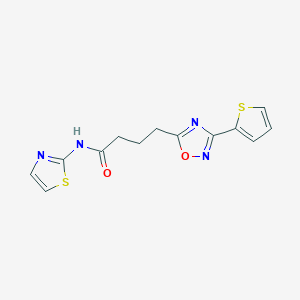
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)

